5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions, respectively, and a methyl group at the 1 position of the imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and is a key structural motif in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with N-methylimidazole in the presence of a base, followed by bromination at the 5-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[4,5-b]pyridine derivative .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their therapeutic potential. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Receptors: Modulation of G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
5-Bromo-7-chloro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 1 position.
5-Bromo-7-chloro-1-methyl-1H-imidazo[1,2-a]pyridine: Different positioning of the nitrogen atoms in the ring structure.
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Variation in the ring fusion pattern.
Uniqueness: The presence of both bromine and chlorine atoms, along with the methyl group, imparts unique chemical and biological properties to 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine. These substitutions enhance its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(9)2-5(8)11-7/h2-3H,1H3 |
InChI Key |
XAWPSUZTCQSXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Br)Cl |
Origin of Product |
United States |
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